molecular formula C10H14O4S B14405793 1-(Ethanesulfonyl)-2,4-dimethoxybenzene CAS No. 85477-05-0

1-(Ethanesulfonyl)-2,4-dimethoxybenzene

Cat. No.: B14405793
CAS No.: 85477-05-0
M. Wt: 230.28 g/mol
InChI Key: PFBSCLHGHNWJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethanesulfonyl)-2,4-dimethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects. The methoxy groups on the benzene ring may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(Ethanesulfonyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonyl groups, which provide a versatile platform for further chemical modifications and applications.

Properties

CAS No.

85477-05-0

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

1-ethylsulfonyl-2,4-dimethoxybenzene

InChI

InChI=1S/C10H14O4S/c1-4-15(11,12)10-6-5-8(13-2)7-9(10)14-3/h5-7H,4H2,1-3H3

InChI Key

PFBSCLHGHNWJNW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.